molecular formula C14H13N3O3 B2390707 5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1006476-71-6

5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2390707
CAS RN: 1006476-71-6
M. Wt: 271.276
InChI Key: MRXWOGKECBWJLC-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an indole, a pyrazole, and a carboxylic acid group. Indoles are a class of compounds that are part of many biologically active molecules, including neurotransmitters like serotonin . Pyrazoles are another class of organic compounds that have a five-membered ring with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and pyrazole rings would contribute to the rigidity of the molecule, while the carboxylic acid could form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The indole and pyrazole rings might undergo electrophilic substitution reactions, while the carboxylic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Pharmacology and Drug Development

The compound serves as a valuable intermediate for synthesizing disubstituted 1-(indolin-5-yl)methanamines. These derivatives may possess pharmacological properties of interest. Researchers can explore their potential as novel drug candidates, especially considering their structural resemblance to natural products and biologically active compounds .

Melatonin Analog Synthesis

The synthetic strategy involving this compound can be applied to create new analogs of the endogenous hormone melatonin. Melatonin plays a crucial role in regulating circadian rhythms, sleep, and other physiological processes. Investigating derivatives of this compound may lead to neuroprotective agents or other therapeutic applications .

Biological Activity Studies

Researchers can evaluate the biological activity of 5-(Indoline-1-carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives. For instance, some indolinylmethyl sulfonamides have shown strong affinity for RCAR/(PYR/PYL) receptor proteins in wheat. Understanding their binding interactions and potential effects can contribute to plant biology and agriculture .

Analytical Chemistry and Spectroscopy

Characterization techniques such as high-resolution mass spectrometry, NMR spectroscopy, and IR spectroscopy can be employed to study this compound and its derivatives. Researchers can use these methods to verify the structure, purity, and stability of synthesized products.

Future Directions

The study of complex organic molecules like this one is crucial for the development of new pharmaceuticals and materials. Future research could explore its potential biological activity and how its structure influences its properties .

properties

IUPAC Name

5-(2,3-dihydroindole-1-carbonyl)-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-16-12(10(8-15-16)14(19)20)13(18)17-7-6-9-4-2-3-5-11(9)17/h2-5,8H,6-7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXWOGKECBWJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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